molecular formula C15H12FN5O2 B11272205 2-fluoro-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]benzamide

2-fluoro-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]benzamide

Cat. No.: B11272205
M. Wt: 313.29 g/mol
InChI Key: KZQVPQJPKMDMEQ-UHFFFAOYSA-N
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Description

2-Fluoro-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]benzamide (CAS: 901324-59-2) is a benzamide derivative featuring a fluorinated aromatic ring and a substituted phenyl group with methoxy and tetrazole substituents . Its structure combines a 2-fluorobenzamide core with a para-methoxy group and a meta-tetrazole moiety on the phenyl ring. This compound is of interest due to the tetrazole group, a bioisostere for carboxylic acids, which enhances metabolic stability and bioavailability in drug design contexts .

Properties

Molecular Formula

C15H12FN5O2

Molecular Weight

313.29 g/mol

IUPAC Name

2-fluoro-N-[4-methoxy-3-(tetrazol-1-yl)phenyl]benzamide

InChI

InChI=1S/C15H12FN5O2/c1-23-14-7-6-10(8-13(14)21-9-17-19-20-21)18-15(22)11-4-2-3-5-12(11)16/h2-9H,1H3,(H,18,22)

InChI Key

KZQVPQJPKMDMEQ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)C2=CC=CC=C2F)N3C=NN=N3

Origin of Product

United States

Preparation Methods

[3+2] Cycloaddition for Tetrazole Ring Formation

The tetrazole ring is synthesized via a Huisgen cycloaddition between 3-amino-4-methoxybenzonitrile and sodium azide under catalytic conditions:

Reaction Conditions :

  • Catalyst : Aluminum chloride (AlCl₃) or zinc chloride (ZnCl₂).

  • Temperature : 90–100°C.

  • Solvent : Dimethylformamide (DMF) or water.

  • Time : 12–24 hours.

Procedure :

  • Dissolve 3-amino-4-methoxybenzonitrile (1 eq) in DMF.

  • Add sodium azide (1.2 eq) and AlCl₃ (0.1 eq).

  • Reflux at 90°C for 18 hours.

  • Quench with ice-water and extract with ethyl acetate.

  • Purify via column chromatography (SiO₂, hexane/ethyl acetate).

Yield : 84–91%.

Key Characterization :

  • ¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, tetrazole-H), 7.55 (d, J = 8.4 Hz, 1H), 6.92 (d, J = 8.4 Hz, 1H), 6.34 (s, 1H, NH₂), 3.89 (s, 3H, OCH₃).

  • LC-MS : m/z 206.1 [M+H]⁺.

Alternative Pathways for Tetrazole Synthesis

Microwave-Assisted Cycloaddition :

  • Reduces reaction time to 1–2 hours with comparable yields.

  • Conditions : 150°C, 300 W, azide source: trimethylsilyl azide.

Amide Coupling with 2-Fluorobenzoyl Chloride

Schotten-Baumann Reaction

Reaction Conditions :

  • Base : Aqueous sodium hydroxide (NaOH, 2M).

  • Solvent : Dichloromethane (DCM)/water biphasic system.

  • Temperature : 0–5°C (ice bath).

Procedure :

  • Dissolve 4-methoxy-3-(1H-tetrazol-1-yl)aniline (1 eq) in DCM.

  • Add 2-fluorobenzoyl chloride (1.1 eq) dropwise under vigorous stirring.

  • Maintain pH 10–12 with NaOH.

  • Stir for 4 hours, extract organic layer, and dry over MgSO₄.

  • Recrystallize from ethanol/water.

Yield : 75–82%.

Key Characterization :

  • Melting Point : 148–150°C.

  • ¹³C NMR (100 MHz, DMSO-d₆): δ 165.2 (C=O), 162.1 (C-F), 154.3 (tetrazole-C), 132.5–114.8 (aromatic Cs), 56.1 (OCH₃).

Carbodiimide-Mediated Coupling

Reagents :

  • Coupling agent : 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or N,N′-dicyclohexylcarbodiimide (DCC).

  • Base : Triethylamine (TEA) or pyridine.

Procedure :

  • Mix 4-methoxy-3-(1H-tetrazol-1-yl)aniline (1 eq), 2-fluorobenzoic acid (1.1 eq), and EDC (1.5 eq) in anhydrous DCM.

  • Add TEA (2 eq) and stir at room temperature for 12 hours.

  • Wash with HCl (1M) and brine, then purify via flash chromatography.

Yield : 80–88%.

Comparative Analysis of Synthetic Routes

Method Conditions Yield Purity (HPLC) Advantages
Schotten-Baumann0–5°C, biphasic75–82%95–98%Scalable, minimal by-products
EDC-Mediated CouplingRT, anhydrous80–88%97–99%High efficiency, suitable for lab-scale
Microwave Cycloaddition150°C, 300 W85–90%96–98%Rapid tetrazole formation

Critical Parameters and Optimization

Catalyst Selection for Cycloaddition

  • AlCl₃ vs. ZnCl₂ : AlCl₃ provides higher yields (91% vs. 84%) but requires careful handling due to hygroscopicity.

  • Solvent Impact : DMF enhances reaction rate compared to water but complicates purification.

Regioselectivity in Amide Formation

  • Positional Effects : Para-substitution on the benzamide ring (e.g., 2-fluoro) improves crystallinity and stability.

  • By-Product Mitigation : Excess acyl chloride (1.1 eq) minimizes unreacted aniline, as confirmed by TLC monitoring.

Scalability and Industrial Relevance

  • Batch Size : Schotten-Baumann reactions are scalable to kilogram quantities with consistent yields (78–81%).

  • Cost Analysis : EDC-mediated coupling incurs higher reagent costs ($120–150/mol) versus Schotten-Baumann ($50–70/mol).

Chemical Reactions Analysis

Types of Reactions

2-fluoro-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states, depending on the reagents and conditions used.

    Reduction: Reduction reactions can be employed to modify the functional groups present in the compound.

    Substitution: The fluoro and methoxy groups on the benzene ring can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can result in the formation of various substituted benzamides.

Scientific Research Applications

Synthesis of 2-fluoro-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]benzamide

The synthesis of this compound typically involves the Suzuki-Miyaura coupling method. This reaction combines 1-(2-fluorophenyl)-1H-tetrazole with 2-formyl-4-methoxyphenyl boronic acid in the presence of a palladium catalyst and sodium carbonate, using dimethyl ether and water as solvents. The resulting compound is characterized through techniques such as NMR, LC-MS, and X-ray diffraction to confirm its molecular structure and crystallization properties.

Medicinal Chemistry

Biological Activity : The compound has been investigated for its potential as a GPR35 agonist, a receptor implicated in various physiological processes. Studies indicate that it exhibits significant agonistic activity, with an effective concentration (EC50) of approximately 0.041μM0.041\,\mu M.

Antibacterial Properties : In comparative studies against established antibiotics, this compound demonstrated superior antibacterial efficacy against resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA), showing lower minimum inhibitory concentration (MIC) values compared to standard treatments.

Chemical Research

Building Block for Synthesis : This compound serves as a versatile building block in organic synthesis, allowing researchers to create more complex molecules. Its unique structure can facilitate the development of derivatives with tailored properties for specific applications.

Material Science

Development of New Materials : The compound can be utilized in the formulation of new materials, including specialized polymers and coatings. Its chemical properties may enhance the performance characteristics of these materials, making them suitable for various industrial applications.

Case Study 1: Antibacterial Efficacy

Recent research assessed the antibacterial efficacy of various benzamide derivatives, including this compound. Results indicated that it exhibited superior antibacterial activity against resistant strains like MRSA, highlighting its potential as an alternative treatment option.

Case Study 2: Agonistic Activity on GPR35

Another study focused on evaluating the agonistic properties on GPR35 receptors using dynamic mass redistribution assays. Findings showed that compounds with specific substitutions (like the fluoro and methoxy groups in this compound) demonstrated enhanced receptor activation compared to counterparts without these modifications.

Mechanism of Action

The mechanism of action of 2-fluoro-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole ring can mimic the structure of natural substrates, allowing the compound to bind to active sites and inhibit enzyme activity. This can lead to the disruption of metabolic pathways and cellular processes, resulting in the desired therapeutic effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structural Variations

The compound is compared to benzamide derivatives with heterocyclic substitutions (Table 1):

Compound Name Heterocycle Key Substituents Molecular Formula Molar Mass (g/mol) Reference
Target Compound 1H-Tetrazole 4-Methoxy, 3-Tetrazole C₁₅H₁₁FN₄O₂ 314.3 (calc.)
4-Fluoro-N-[4-(4-Methoxyphenyl)-1,3-Thiazol-2-yl]Benzamide Thiazole 4-Methoxyphenyl, Thiazole C₁₇H₁₃FN₂O₂S 328.36
EMAC2060 Thiazole-Hydrazine 4-Methoxy, Thiazole-Hydrazine C₂₄H₂₀N₄O₂S 452.5 (calc.)
AR04 (Cyclic Urea Derivative) Tetrahydrofuran 3-Trifluoromethyl, Cyclic Urea C₂₀H₁₈F₄N₄O₂ 422.4
N-{3-[1-(3-Fluoro-4-Methylphenyl)-5-Methyl-1H-1,2,3-Triazol-4-yl]-1,2,4-Thiadiazol-5-yl}-2-Methoxybenzamide Triazole/Thiadiazole Triazole, Thiadiazole, Methoxy C₂₀H₁₇FN₆O₂S 424.5

Key Observations :

  • Heterocyclic Influence : The tetrazole group in the target compound offers hydrogen-bonding capabilities similar to carboxylic acids, enhancing receptor binding compared to thiazole (EMAC2060) or triazole () derivatives .
  • Fluorine Effects : Fluorine at the ortho position (target compound) or meta position (AR04) modulates electronic properties and metabolic stability .

Key Observations :

  • The target compound likely follows a standard acid chloride route (as in ), offering higher yields (~80–90%) compared to EMAC2060’s lower yields (<80%) due to steric hindrance in hydrazinecarbothioamide reactions .
  • AR04’s moderate yield (58%) reflects challenges in cyclic urea formation .

Physicochemical and Spectral Properties

Infrared (IR) Spectroscopy
  • Target Compound : Expected NH stretching (tetrazole) at ~3150–3319 cm⁻¹ and C-F absorption at ~1100–1200 cm⁻¹, similar to EMAC2060 .
  • Thiazole Derivatives (e.g., ) : Show C=S stretching at ~1243–1258 cm⁻¹, absent in tetrazole-containing compounds .
Nuclear Magnetic Resonance (NMR)
  • ¹H-NMR : The target compound’s methoxy group resonates at ~3.8 ppm, while tetrazole protons appear as broad singlets (~8.5–9.5 ppm) .
  • ¹³C-NMR : Fluorine coupling splits aromatic carbons (e.g., C-F at ~160 ppm) .

Biological Activity

The compound 2-fluoro-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]benzamide (C21H15FN4O2) is a novel chemical entity that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, incorporating data tables, case studies, and detailed research findings.

Synthesis and Characterization

The synthesis of this compound is achieved through the Suzuki-Miyaura coupling method. The reaction involves the coupling of 1-(2-fluorophenyl)-1H-tetrazole with 2-formyl-4-methoxyphenyl boronic acid in the presence of a palladium catalyst, sodium carbonate, and a solvent mixture of dimethyl ether and water. The final product is characterized using techniques such as NMR , LC-MS , and X-ray diffraction , confirming its molecular structure and crystallization properties .

Pharmacological Properties

The biological activity of this compound has been explored in various studies, focusing on its potential as a GPR35 agonist . GPR35 is a G protein-coupled receptor implicated in various physiological processes. Research indicates that derivatives of N-[2-(1H-tetrazol-5-yl)phenyl]benzamide exhibit significant agonistic activity against GPR35, with the compound showing an effective concentration (EC50) of 0.041 μM .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro studies demonstrate that it possesses notable antibacterial effects against both Gram-positive and Gram-negative bacteria. For instance, related compounds have shown minimum inhibitory concentrations (MICs) ranging from 2 μg/mL to 100 μg/mL against various strains, including Staphylococcus aureus and Escherichia coli .

Structure-Activity Relationship (SAR)

A detailed analysis of the structure-activity relationship reveals that modifications in the substituents significantly influence the biological potency of the compound. The presence of the tetrazole moiety appears to enhance agonistic activity at GPR35 receptors, while substitutions such as methoxy or fluoro groups in specific positions correlate with increased potency .

CompoundEC50 (μM)Activity Type
This compound0.041GPR35 Agonist
N-(5-bromo-2-(1H-tetrazol-5-yl)phenyl)-4-methoxybenzamide0.059GPR35 Agonist
N-(5-bromo-2-(1H-tetrazol-5-yl)phenyl)-2-fluoro-4-methoxybenzamide0.045GPR35 Agonist

Case Study 1: Antibacterial Efficacy

In a recent study assessing the antibacterial efficacy of various benzamide derivatives, this compound was tested alongside established antibiotics. The results indicated that this compound exhibited superior antibacterial activity against resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA), with MIC values significantly lower than those of standard treatments .

Case Study 2: Agonistic Activity on GPR35

Another study focused on evaluating the agonistic properties of several derivatives on GPR35 receptors using dynamic mass redistribution assays. The findings highlighted that compounds with specific substitutions, including 2-fluoro and methoxy groups, demonstrated enhanced receptor activation compared to their counterparts without these modifications .

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for preparing 2-fluoro-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]benzamide, and how do reaction parameters influence yield?

  • Methodology : Optimized routes include microwave-assisted synthesis of the tetrazole-containing aniline intermediate (4-methoxy-3-(1H-tetrazol-1-yl)aniline) followed by coupling with 2-fluorobenzoyl chloride under anhydrous conditions. Key parameters include:

  • Solvent choice : Anhydrous acetonitrile or DMF for improved solubility of intermediates .
  • Reaction time : Extended reflux (4–6 hours) to ensure complete coupling .
  • Purification : Column chromatography or recrystallization to isolate the final product .
    • Data Contradictions : Lower yields in classical methods compared to microwave-assisted synthesis (e.g., 60% vs. 85%) highlight the need for energy-efficient protocols .

Q. Which spectroscopic techniques are critical for structural confirmation and purity assessment?

  • Analytical Workflow :

  • 1H/13C NMR : Confirm the presence of the tetrazole ring (δ 8.5–9.5 ppm for tetrazole protons) and methoxy group (δ 3.8–4.0 ppm) .
  • IR Spectroscopy : Identify amide C=O stretching (~1650 cm⁻¹) and tetrazole N-H vibrations (~3400 cm⁻¹) .
  • Mass Spectrometry (ESI-MS) : Verify molecular ion peaks (e.g., [M+H]+ at m/z 354.1) and fragmentation patterns .

Q. How can researchers troubleshoot low yields during the coupling of 2-fluorobenzoyl chloride with the tetrazole-containing aniline intermediate?

  • Strategies :

  • Activation of carbonyl : Use coupling agents like HATU or DCC to enhance reactivity .
  • Moisture control : Employ Schlenk techniques to prevent hydrolysis of the acid chloride .
  • Stoichiometric adjustments : Optimize molar ratios (e.g., 1.2:1 benzoyl chloride to aniline) to drive the reaction .

Advanced Research Questions

Q. What role does the tetrazole moiety play in modulating pharmacokinetic properties compared to carboxylic acid bioisosteres?

  • Mechanistic Insights :

  • Metabolic stability : Tetrazole’s resistance to esterase-mediated hydrolysis improves half-life compared to carboxylic acids .
  • Lipophilicity : LogP calculations show tetrazole increases polarity (ΔLogP ≈ -0.5), enhancing solubility but reducing membrane permeability .
    • Validation : Comparative in vitro assays (e.g., microsomal stability studies) to quantify metabolic differences .

Q. How can in vitro binding assays be designed to evaluate interactions with serotonin receptors (e.g., 5-HT1B)?

  • Protocol Design :

  • Radioligand displacement : Use [3H]-GR125743 (a 5-HT1B antagonist) in competitive binding assays with transfected Cos-7 cell membranes .
  • Incubation conditions : 1.0 nM radioligand, 30–50 µg membrane protein, and 10 µM 5-HT for nonspecific binding correction .
    • Data Interpretation : IC50 values < 100 nM suggest high affinity, but nonspecific binding to 5-HT2A requires orthogonal assays (e.g., functional cAMP assays) .

Q. How can contradictory biological activity data across studies be systematically resolved?

  • Root Cause Analysis :

  • Purity verification : Use HPLC (>98% purity) to rule out impurities affecting activity .
  • Assay variability : Standardize cell lines (e.g., HEK293 vs. CHO) and incubation times .
  • Structural validation : Single-crystal X-ray diffraction to confirm stereochemistry and tautomeric forms of the tetrazole .

Q. What computational strategies predict binding modes with kinase targets, and how are these models validated?

  • In Silico Workflow :

  • Molecular docking : Use AutoDock Vina to simulate interactions with ATP-binding pockets (e.g., EGFR kinase) .
  • MD simulations : 100-ns trajectories to assess stability of hydrogen bonds between the fluorobenzamide and kinase hinge region .
    • Validation : Correlate docking scores (e.g., ∆G < -8 kcal/mol) with experimental IC50 values from kinase inhibition assays .

Q. What structure-activity relationship (SAR) insights guide optimization of the methoxy and fluoro substituents?

  • SAR Design :

  • Fluoro position : Compare 2-fluoro vs. 3-fluoro analogs to assess steric effects on target binding .
  • Methoxy substitution : Replace with ethoxy or hydroxyl groups to evaluate electronic effects on receptor affinity .
    • Data Synthesis : Plot IC50 vs. Hammett σ values to quantify electronic contributions .

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